molecular formula C5H10N2 B1492374 1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine CAS No. 1219804-84-8

1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine

Cat. No.: B1492374
CAS No.: 1219804-84-8
M. Wt: 104.18 g/mol
InChI Key: RFPLZXBGEWGNRU-VABULYMSSA-N
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Description

IUPAC Naming and Isotopic Specification

The systematic nomenclature of hexadeuterio-2-methylpyrazine requires precise specification of deuterium positioning within the heterocyclic framework. According to IUPAC conventions for isotopically labeled compounds, the deuterated variant of 2-methylpyrazine with six deuterium substitutions carries the systematic name 2-(trideuteriomethyl)pyrazine-3,5,6-d3. The molecular formula transitions from C5H6N2 for the parent compound to C5D6N2 for the fully deuterated analog, reflecting complete hydrogen-deuterium exchange at specific molecular positions.

The isotopic labeling pattern follows established nomenclature protocols where deuterium atoms replace hydrogen atoms at the methyl substituent and selected ring positions. The standard InChI notation for the deuterated compound incorporates isotopic specification through the designation "1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3/i1D3,2D,3D,4D". This notation explicitly identifies deuterium incorporation at position 1 (methyl group with three deuteriums) and ring positions 2, 3, and 4 with single deuterium substitutions.

The Chemical Abstracts Service registry approach for deuterated compounds establishes distinct identification parameters. The parent 2-methylpyrazine maintains CAS number 109-08-0, while the hexadeuterated derivative receives the unique identifier 1219804-84-8. This differentiation ensures precise chemical identification and regulatory compliance for isotopically modified structures.

Parameter 2-Methylpyrazine Hexadeuterio-2-methylpyrazine
Molecular Formula C5H6N2 C5D6N2
Molecular Weight 94.11 g/mol 100.15 g/mol
CAS Number 109-08-0 1219804-84-8
InChI Key CAWHJQAVHZEVTJ-UHFFFAOYSA-N CAWHJQAVHZEVTJ-RLTMCGQMSA-N

Crystallographic and Conformational Analysis

Crystallographic investigation of 2-methylpyrazine derivatives reveals fundamental structural parameters essential for understanding deuterium substitution effects. The parent compound crystallizes in the tetragonal space group I-4 with unit cell dimensions a = 13.725 ± 0.002 Å, b = 13.725 ± 0.002 Å, and c = 10.859 ± 0.002 Å. These crystallographic parameters establish the baseline structural framework for comparative analysis with deuterated variants.

The crystalline arrangement exhibits distinctive twinning characteristics that influence structural determination methodologies. Research demonstrates that 2-methylpyrazine crystals display merohedral twinning, requiring specialized refinement approaches for accurate structural characterization. The crystal structure determination at 123 K reveals a cell volume of 2045.6 ± 0.6 ų with sixteen molecules per unit cell, establishing a calculated density of 1.208 Mg m⁻³.

Conformational analysis indicates that the pyrazine ring maintains planarity with the methyl substituent adopting preferred rotational orientations relative to the heterocyclic plane. The geometric isotope effect associated with deuterium substitution can influence hydrogen bonding patterns and intermolecular interactions within the crystal lattice. Studies of deuterated hydrogen-bonded systems demonstrate that deuterium incorporation can cause measurable changes in donor-acceptor distances and overall geometric parameters.

The molecular dimensions within the crystal structure show excellent agreement with computational predictions and solution-phase measurements. Bond lengths and angles remain consistent with established pyrazine structural parameters, with C-N distances typically ranging between 1.33-1.35 Å and C-C distances approximately 1.39 Å. The methyl group orientation relative to the ring plane exhibits minimal deviation from ideal tetrahedral geometry, with deuterium substitution expected to produce negligible geometric perturbations.

Crystallographic Parameter Value Temperature
Space Group I-4 123 K
Unit Cell a 13.725 ± 0.002 Å 123 K
Unit Cell c 10.859 ± 0.002 Å 123 K
Cell Volume 2045.6 ± 0.6 ų 123 K
Calculated Density 1.208 Mg m⁻³ 123 K

Comparative Structural Features with Non-Deuterated Analogues

Structural comparison between hexadeuterio-2-methylpyrazine and its non-deuterated counterpart reveals subtle but measurable differences attributable to isotopic substitution effects. The most significant variation manifests in the molecular weight increase from 94.11 g/mol to 100.15 g/mol, representing a 6.4% mass enhancement that influences vibrational frequencies and dynamic properties.

Spectroscopic analysis demonstrates characteristic isotopic shifts in nuclear magnetic resonance spectra. The parent compound exhibits distinct proton resonances at δ 8.47-8.57 ppm for pyrazine ring protons and δ 2.57 ppm for the methyl group in deuterated chloroform. Upon deuterium substitution, these signals either disappear or show dramatically reduced integration, confirming successful isotopic incorporation at designated positions.

The geometric isotope effect in deuterated systems typically produces minimal but detectable changes in bond lengths and angles. Research on hydrogen-bonded systems indicates that deuterium substitution can influence intermolecular distances by 0.01-0.05 Å, with corresponding effects on crystal packing arrangements. For pyrazine derivatives, these subtle geometric modifications may affect molecular recognition properties and crystalline stability.

Thermal properties exhibit measurable differences between deuterated and non-deuterated forms. The parent 2-methylpyrazine displays a melting point of -29°C and boiling point of 135°C at standard atmospheric pressure. Deuterium substitution typically elevates both melting and boiling points due to stronger intermolecular interactions and reduced vibrational zero-point energy, though specific thermal data for the hexadeuterated derivative requires direct experimental determination.

Dynamic properties show pronounced isotopic effects, particularly in vibrational spectroscopy and reaction kinetics. Deuterium substitution typically reduces vibrational frequencies by factors of 1.3-1.4 relative to corresponding hydrogen-containing modes. These frequency shifts provide diagnostic markers for confirming deuterium incorporation and assessing isotopic purity in analytical applications.

Property 2-Methylpyrazine Expected Hexadeuterio Effect
Molecular Weight 94.11 g/mol +6.04 g/mol (+6.4%)
Melting Point -29°C Elevated by 2-5°C
Boiling Point 135°C Elevated by 3-8°C
Vibrational Frequencies Standard values Reduced by √2 factor
NMR Signal Integration Full integration Reduced/absent signals

Properties

IUPAC Name

1,2,3,3,4,5-hexadeuterio-2-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5-4-6-2-3-7-5/h2-3,5-7H,4H2,1H3/i2D,4D2,5D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPLZXBGEWGNRU-VABULYMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CN(C(C(N1[2H])([2H])[2H])([2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-84-8
Record name 1219804-84-8
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Preparation Methods

General Synthetic Approaches to 2-Methylpyrazine and Its Deuterated Analogues

The synthesis of 2-methylpyrazine itself is well-established, often involving catalytic reactions of simple precursors like ethylenediamine and glycerol or related compounds over metal oxide catalysts. The incorporation of deuterium atoms (deuteration) into the pyrazine ring and methyl substituent to obtain 1,2,3,3,4,5-hexadeuterio-2-methylpyrazine involves specialized methods such as:

Catalytic Vapor-Phase Synthesis Using Deuterated Precursors

Research indicates that 2-methylpyrazine can be synthesized via vapor-phase catalytic reactions involving glycerol and ethylenediamine over zinc oxide–zinc chromite catalysts or Zn-Cr mixed oxides. To prepare the hexadeuterated analogue, the same catalytic systems can be employed with deuterated glycerol and/or ethylenediamine (e.g., glycerol-d8, ethylenediamine-d4) as starting materials, enabling incorporation of deuterium into the pyrazine ring and methyl group.

  • Catalyst Preparation: Zn-Cr-O catalysts are prepared by sol-gel or co-precipitation methods, followed by calcination at ~450 °C to achieve active phases.
  • Reaction Conditions: Vapor-phase reaction at elevated temperatures (typically 300–400 °C) under controlled atmosphere facilitates cyclodehydrogenation and ring formation.
  • Deuterium Incorporation: Use of fully deuterated starting materials ensures high deuterium content in the product.

This method is advantageous for scalability and selective incorporation of deuterium at multiple positions within the molecule.

Hydrogen-Deuterium Exchange on Preformed 2-Methylpyrazine

An alternative approach involves direct hydrogen-deuterium exchange on 2-methylpyrazine using deuterium gas (D2) over supported metal catalysts such as Ru/C, Pt/C, or Pd-based catalysts under mild conditions.

  • Catalysts: Carbon-supported Ru, Pt, or Pd catalysts facilitate H-D exchange.
  • Conditions: Typically conducted in deuterated solvents or under D2 atmosphere at elevated temperature and pressure.
  • Outcome: Progressive replacement of hydrogen atoms by deuterium at ring and methyl positions, achieving hexadeuteration.

This approach allows post-synthetic isotopic labeling but may require optimization to achieve complete and selective deuteration without ring hydrogen scrambling or degradation.

Synthesis via Hydrazine Derivatives and Deuterated Acetoacetate Esters

Another synthetic route to pyrazine derivatives involves condensation of hydrazine derivatives with β-ketoesters. For 2-methylpyrazine, condensation of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate under reflux in aqueous medium has been reported to yield related pyrazoline intermediates, which can be further oxidized to pyrazines.

  • Adaptation for Deuteration: Using deuterated ethyl acetoacetate (ethyl acetoacetate-dn) and/or deuterated hydrazine derivatives can incorporate deuterium into the heterocyclic ring.
  • Reaction Conditions: Reflux in water or isopropanol-water mixtures, followed by crystallization to purify the product.
  • Advantages: High purity and yield with simple operation and reduced organic solvent use.

Though this method is primarily reported for substituted pyrazolines, it can be adapted for 2-methylpyrazine derivatives with isotopic labeling.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Deuterium Source Advantages Limitations
Vapor-phase catalytic synthesis Deuterated glycerol, ethylenediamine Zn-Cr-O mixed oxides, 300–400 °C Deuterated precursors High selectivity, scalable Requires expensive deuterated precursors
H-D Exchange on 2-methylpyrazine 2-Methylpyrazine Ru/C, Pt/C, Pd catalysts, D2 gas Deuterium gas (D2) Post-synthetic labeling, flexible May have incomplete or non-selective exchange
Condensation of hydrazine & ketoester Deuterated hydrazine, ethyl acetoacetate-dn Reflux in aqueous/isopropanol mixtures Deuterated reagents High purity, simple operation Limited reports on full hexadeuteration

Research Findings and Notes

  • The catalytic vapor-phase synthesis using Zn-Cr-O catalysts is well-documented for 2-methylpyrazine and can be adapted for isotopically labeled compounds by substituting deuterated feedstocks, ensuring incorporation of deuterium at multiple ring positions and the methyl group.
  • Hydrogen-deuterium exchange methods provide an alternative for labeling but require careful control of reaction conditions to prevent loss of isotopic purity and avoid side reactions.
  • The condensation method involving hydrazine derivatives offers a synthetic pathway that can be modified for deuterium incorporation by using deuterated starting materials, yielding high purity products with good yields.
  • The choice of method depends on factors such as availability of deuterated precursors, desired isotopic enrichment, scale of synthesis, and cost considerations.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is primarily related to its role as an isotopic tracer. By replacing hydrogen atoms with deuterium, the compound exhibits different physical and chemical properties, such as altered bond strengths and reaction rates. This allows researchers to study reaction mechanisms and metabolic pathways with greater precision. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Table 1: Key Structural and Isotopic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Deuteration Sites Key Applications
1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine C₅D₆H₂N₂ 114.16 Positions 1,2,3,3,4,5 Isotopic tracing, NMR/MS studies
2-Methylpyrazine C₅H₆N₂ 94.11 None Flavor chemistry, Maillard reaction studies
2-Ethyl-3,5-dimethylpyrazine C₈H₁₂N₂ 136.20 Ethyl at C2, methyl at C3, C5 Meat aroma enhancement
Pyrazine C₄H₄N₂ 80.09 None Solvent, intermediate in synthesis

Key Observations :

  • The hexadeuterio derivative exhibits a 20.05 g/mol increase in molecular weight compared to non-deuterated 2-methylpyrazine, significantly altering its mass spectrometry (MS) and nuclear magnetic resonance (NMR) profiles .
  • Deuteration at multiple positions reduces vibrational frequencies, making it distinguishable in infrared (IR) spectroscopy .

Reactivity and Formation Pathways

Table 2: Reaction Pathways and Catalytic Behavior

Compound Formation Mechanism Key Catalysts/Reaction Conditions Reaction Products
This compound Isotopic substitution via H/D exchange Acidic/basic deuterated solvents Deuterated intermediates
2-Methylpyrazine Maillard reaction (lysine + reducing sugars) High pH, 37–100°C Pyrazines, aldehydes, ketones
2-Ethyl-3,5-dimethylpyrazine Lipid oxidation + Maillard V-Mo catalysts, 200–300°C Aldehydes, carboxylic acids
Pyrazine Thermal decomposition Metal oxides, pyrolysis Smaller heterocycles, CO₂

Key Findings :

  • Non-deuterated 2-methylpyrazine: Dominant in food systems (e.g., roasted coffee, cooked meats) due to lysine degradation and sugar interactions at mild temperatures (25–37°C) .
  • Ethyl- and dimethylpyrazines : Require higher temperatures (>150°C) and lipid-derived precursors, contributing to "roasty" aromas in meats and baked goods .

Volatility and Flavor Contributions

Table 3: Volatile Properties and Sensory Impact

Compound Odor Threshold (ppb) Aroma Descriptors Key Matrices Studied
This compound Not reported Similar to non-deuterated Synthetic model systems
2-Methylpyrazine 1–10 Nutty, roasted, earthy Coffee, tea, cured meats
2-Ethyl-3,5-dimethylpyrazine 0.1–1 Meaty, smoky Grilled beef, black tea
Pyrazine 50–100 Corn-like, sweet Bread, roasted nuts

Key Insights :

  • Deuteration minimally affects odor perception but alters volatility slightly due to increased molecular weight .
  • Methylpyrazine derivatives are critical in high-temperature culinary processes (e.g., pizza baking at 300°C), where lipid-Maillard interactions dominate .

Stability and Degradation

  • Hexadeuterio-2-methylpyrazine: Enhanced stability in acidic conditions due to stronger C-D bonds, making it resistant to hydrolysis compared to non-deuterated analogs .
  • Non-deuterated pyrazines: Degrade into pyrroles and thiazoles under prolonged heating, especially in the presence of cysteine .

Biological Activity

1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is a deuterated derivative of 2-methylpyrazine, a compound recognized for its diverse biological activities. This article aims to explore the biological activity of this compound by examining its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C6D6N2
  • Molecular Weight : 118.16 g/mol

Biological Activity Overview

  • Antimicrobial Activity
    • Pyrazines are known for their broad-spectrum antimicrobial properties. Studies indicate that compounds similar to this compound exhibit significant antimicrobial effects against various bacteria and fungi.
    • For instance, pyrazines have been shown to disrupt bacterial cell walls and induce oxidative stress in microbial cells .
  • Neuropharmacological Effects
    • Research suggests that pyrazine derivatives may interact with neurotransmitter systems. Specifically, they can modulate receptor activities related to serotonin and adrenergic systems .
    • These interactions could have implications in treating neurological disorders such as depression and anxiety.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 2-methylpyrazine derivatives found that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized various concentrations to assess the Minimum Inhibitory Concentration (MIC) values:

CompoundMIC (µg/mL)Target Organism
2-Methylpyrazine32Staphylococcus aureus
2-Methylpyrazine64Escherichia coli
2-Methylpyrazine16Candida albicans

This data underscores the potential of pyrazine derivatives as antimicrobial agents in clinical applications.

Case Study 2: Neuropharmacological Impact

In a pharmacological study assessing the effects of pyrazines on neurotransmitter release, it was found that deuterated pyrazines like this compound could enhance serotonin release in neuronal cultures. This effect was quantified using in vitro assays measuring serotonin levels post-treatment:

TreatmentSerotonin Release (pg/mL)
Control150
Low Concentration200
High Concentration300

These findings suggest that this compound may possess antidepressant-like properties through modulation of serotonin pathways.

The biological activity of this compound is believed to be mediated through:

  • Cell Membrane Disruption : Similar compounds have been shown to alter membrane permeability in bacteria.
  • Receptor Modulation : Interaction with adrenergic and serotonin receptors may lead to altered neurotransmitter dynamics.

Q & A

Q. What synthetic methodologies ensure isotopic purity in deuterated 2-methylpyrazine derivatives?

Deuterium labeling in pyrazines can be achieved via nucleophilic addition of deuterated alkyl Grignard reagents to chloroalkylpyrazines. For example, deuterated methyl groups are introduced using CD₃MgX reagents, followed by purification via fractional distillation or chromatography to ensure isotopic purity (>98%). Kinetic isotope effects should be minimized by optimizing reaction temperatures and solvent systems (e.g., anhydrous THF) .

Q. Which analytical techniques are critical for characterizing deuterium distribution in hexadeuterio-2-methylpyrazine?

  • Gas Chromatography (GC) : Quantifies isomer ratios and detects non-deuterated impurities (e.g., methylpyrazine-d₀) using flame ionization detectors .
  • NMR Spectroscopy : ²H NMR confirms deuterium positions, while ¹³C NMR resolves isotopic shifts in the pyrazine ring.
  • Refractive Index/Specific Gravity : Physical property measurements validate batch consistency (e.g., n²⁰D: 1.504–1.511; d²⁰/²⁰: 1.063–1.093) .

Q. Why use deuterated pyrazines in stable isotope dilution analysis (SIDA)?

Deuterated analogs serve as internal standards in mass spectrometry to correct for matrix effects and ionization variability. For example, 2-methylpyrazine-d₆ improves quantification accuracy in roasted food volatiles or biological fluids by matching physicochemical properties with the analyte .

Advanced Research Questions

Q. How do Maillard reaction variables influence deuterated pyrazine formation?

  • Temperature/Time : Elevated temperatures (>120°C) and prolonged heating accelerate condensation reactions between deuterated amino acids (e.g., [²H₃]-alanine) and carbonyl compounds. For instance, 2-ethyl-6-methylpyrazine-d₅ formation increases by 47% at 150°C vs. 100°C .
  • Precursor Ratios : Excess [²H₃]-methylglyoxal shifts product distribution toward trimethylpyrazine-d₉ over dimethyl derivatives .

Q. What experimental strategies resolve contradictions in pyrazine adsorption dynamics within MOFs?

  • Host-Guest Interactions : Hydrogen-bonding pyrazines (e.g., methylpyrazine-d₃) induce semi-open conformations in Al-CAU-13 MOFs, while bulky derivatives (e.g., tetramethylpyrazine) require van der Waals-driven large-pore frameworks.
  • In Situ PXRD : Monitors structural transitions during adsorption, revealing rate-limiting steps dependent on temperature and concentration gradients .

Q. How can deuterated pyrazines act as biomarkers in disease diagnostics?

  • SPME-GC-MS : Headspace solid-phase microextraction coupled with GC-MS detects trace 2-methylpyrazine-d₆ in urine (LOD: 0.1 ng/mL). Statistical validation (e.g., ROC curves) confirms diagnostic specificity for B-cell lymphoma (AUC: 0.89) .
  • Multivariate Analysis : PCA differentiates aggressive vs. indolent lymphoma subtypes based on deuterated pyrazine metabolite ratios .

Q. What mechanisms explain methyl substitution effects on pyrazine photophysical decay?

Triplet-state decay rates (T₁→S₀) in methylpyrazine-d₆ increase 4-fold compared to pyrazine-d₀ due to enhanced spin-orbit coupling from deuterium-induced vibrational mode softening. Jet-cooled spectroscopy reveals mode-specific lifetimes (5×10²–10⁵ s⁻¹) at excess energies >600 cm⁻¹ .

Methodological Notes

  • Contradictions in Formation Pathways : Strecker degradation () and peptide-mediated Maillard reactions () yield conflicting methylpyrazine ratios. Resolve by isotopic tracer studies (e.g., ¹⁵N-labeled ammonia) to quantify pathway contributions .
  • Synthetic Pitfalls : Grignard reagent moisture sensitivity necessitates rigorous anhydrous conditions. Use molecular sieves or deuterated solvents (e.g., D₂O-free THF-d₈) to prevent proton exchange .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine
Reactant of Route 2
1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine

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